1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]-: is a chemical compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]- typically involves the reaction of isoindole derivatives with iodoethoxyethyl reagents under specific conditions. One common method involves the use of a rhodium-catalyzed cascade reaction, which facilitates the formation of the desired product through a series of intermediate steps . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like rhodium complexes.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially leading to different reactivity.
Substitution: The compound can participate in substitution reactions where the iodoethoxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized isoindole compounds.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]- exerts its effects involves interactions with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1H-Isoindole-1,3(2H)-dithione, 2-ethyl-
- 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester
Comparison: 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]- is unique due to the presence of the iodoethoxyethyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
201990-16-1 |
---|---|
Molecular Formula |
C12H12INO3 |
Molecular Weight |
345.13 g/mol |
IUPAC Name |
2-[2-(2-iodoethoxy)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H12INO3/c13-5-7-17-8-6-14-11(15)9-3-1-2-4-10(9)12(14)16/h1-4H,5-8H2 |
InChI Key |
VXAKDCRZEWATAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.